molecular formula C14H12F3N3O B6010868 N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

货号 B6010868
分子量: 295.26 g/mol
InChI 键: RQTWKJRZIHKQIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

BTK is a non-receptor tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream signaling molecules, ultimately leading to B-cell activation and proliferation. N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking BCR signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have other biochemical and physiological effects. For example, N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of T-cells and natural killer cells. These effects may contribute to the overall anti-tumor activity of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea.

实验室实验的优点和局限性

One of the main advantages of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea as a research tool is its high selectivity for BTK, which reduces the potential for off-target effects. Additionally, N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and a long half-life. However, one limitation of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.

未来方向

There are several potential future directions for research on N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea. One area of interest is the use of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea in combination with other targeted therapies or immunotherapies, such as PD-1 inhibitors or CAR-T cell therapy. Another area of interest is the development of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea analogs with improved solubility and pharmacokinetic properties. Finally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors such as N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, and to identify new targets for the treatment of B-cell malignancies.

合成方法

The synthesis of N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea involves several steps, starting with the reaction of 2-amino-5-methylpyridine with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with 1,1'-carbonyldiimidazole and urea to form the final product.

科学研究应用

N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(5-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to tumor regression and improved survival.

属性

IUPAC Name

1-(5-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-9-5-6-12(18-8-9)20-13(21)19-11-4-2-3-10(7-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTWKJRZIHKQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。